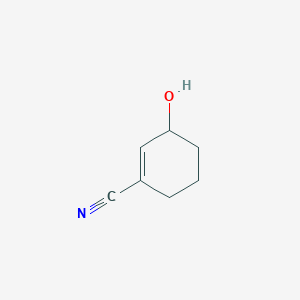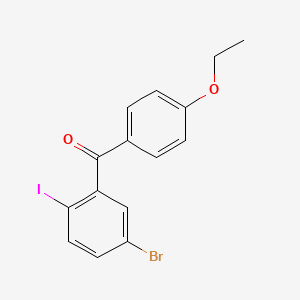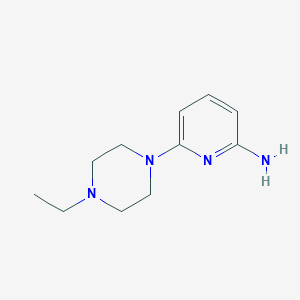![molecular formula C11H21N5O2 B13861455 tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrazole ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 2-(1-propan-2-yltetrazol-5-yl)ethylamine under appropriate conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or N,N’-dicyclohexylcarbodiimide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced compounds, and substitution may result in the formation of new functionalized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways or molecular interactions. Its ability to interact with biological targets makes it valuable for investigating cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with therapeutic properties, such as enzyme inhibitors or receptor modulators.
Industry: In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[2-(1-methyltetrazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(1-ethyltetrazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(1-butyltetrazol-5-yl)ethyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate is unique due to the presence of the propan-2-yl group on the tetrazole ring. This structural feature may influence its chemical reactivity, biological activity, and potential applications. The comparison of these compounds highlights the importance of subtle structural variations in determining the properties and functions of chemical entities.
Eigenschaften
Molekularformel |
C11H21N5O2 |
|---|---|
Molekulargewicht |
255.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N5O2/c1-8(2)16-9(13-14-15-16)6-7-12-10(17)18-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,17) |
InChI-Schlüssel |
LKRNXALNNNPRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NN=N1)CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)




![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)

![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)


